

Technical Guide: 19:0 Lyso PE-d5 for Advanced Lipidomic Research

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Compound of Interest

Compound Name: **19:0 Lyso PE-d5**

Cat. No.: **B12407718**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **19:0 Lyso PE-d5** (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a critical internal standard for mass spectrometry-based lipidomics. Accurate quantification of lysophosphatidylethanolamines (Lyso PEs) is essential for understanding their roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard like **19:0 Lyso PE-d5** is paramount for achieving the precision and accuracy required in complex biological samples.

Core Compound Specifications

19:0 Lyso PE-d5 is a synthetic lysophospholipid containing a C19:0 fatty acid at the sn-1 position and a deuterated phosphoethanolamine headgroup. The five deuterium atoms provide a distinct mass shift, enabling its use as an internal standard for the quantification of endogenous Lyso PE species.

Parameter	Specification	Source
Chemical Name	1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5	Avanti Polar Lipids[1]
Synonyms	19:0 lysophosphatidylethanolamine-d5	MedChemExpress
CAS Number	2342575-09-9	Avanti Polar Lipids[1]
Molecular Formula	C ₂₄ H ₄₅ D ₅ NO ₇ P	Avanti Polar Lipids[1]
Molecular Weight	500.67 g/mol	Avanti Polar Lipids[1]
Purity	>99%	Avanti Polar Lipids, Sigma-Aldrich[1][2]
Suppliers	Avanti Polar Lipids, Merck/Sigma-Aldrich	Avanti Polar Lipids, Sigma-Aldrich[1][2]
Storage	-20°C	Avanti Polar Lipids, Sigma-Aldrich[1][2]
Physical Form	Solution in Dichloromethane:Methanol (1:1) or powder	Avanti Polar Lipids[1]

Quality Control and Experimental Protocols

The high purity of **19:0 Lyso PE-d5** is critical for its function as an internal standard. Suppliers like Avanti Polar Lipids employ a rigorous quality control process to ensure the identity and purity of each batch. A typical Certificate of Analysis includes the following tests:

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structural integrity of the compound, including the presence of the deuterium label.

Methodology:

- Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Sample Preparation: The sample is diluted in an appropriate solvent (e.g., methanol/chloroform) and infused into the mass spectrometer.
- Analysis: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of **19:0 Lyso PE-d5**. Fragmentation analysis (MS/MS) is also performed to verify the structure. The characteristic fragmentation of lysophosphatidylethanolamines involves the neutral loss of the phosphoethanolamine headgroup (141 Da).^{[3][4]} The presence of the d5 label in the headgroup fragment confirms the isotopic enrichment.
- Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of **19:0 Lyso PE-d5**. Fragmentation should be consistent with the known fragmentation patterns of lysophosphatidylethanolamines.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To verify the chemical structure of the molecule.

Methodology:

- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃/MeOD mixture).
- Analysis: The ¹H-NMR spectrum is acquired and analyzed for chemical shifts, splitting patterns, and integration values of the protons in the molecule.
- Expected Result: The spectrum should be consistent with the structure of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, showing characteristic peaks for the fatty acid chain, glycerol backbone, and ethanolamine headgroup protons.

Thin-Layer Chromatography (TLC)

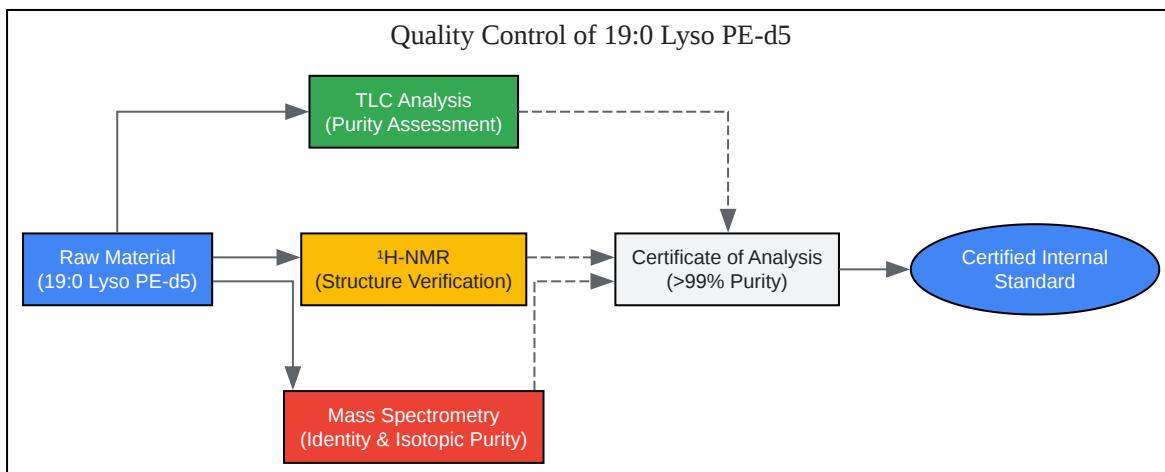
Objective: To assess the purity of the compound and detect any non-lipid or lipid impurities.

Methodology:

- Stationary Phase: Silica gel 60 TLC plate.[\[5\]](#) Some methods suggest impregnating the plate with boric acid to improve the separation of certain phospholipids.[\[6\]](#)[\[7\]](#)
- Mobile Phase: A variety of solvent systems can be used for phospholipid separation. A common system is a mixture of chloroform, methanol, and ammonium hydroxide.
- Sample Application: A small amount of the sample is spotted onto the TLC plate.
- Development: The plate is placed in a developing chamber containing the mobile phase.
- Visualization: After development, the plate is dried and visualized using reagents such as iodine vapor, primuline spray, or charring with a sulfuric acid solution.[\[6\]](#)
- Expected Result: A single major spot should be observed, indicating a purity of >99%.

Application in Lipidomics: A Workflow

19:0 Lyso PE-d5 is primarily used as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[8\]](#)[\[9\]](#) Its addition to a biological sample at a known concentration allows for the correction of variability introduced during sample preparation and analysis, leading to accurate quantification of endogenous Lyso PE species.



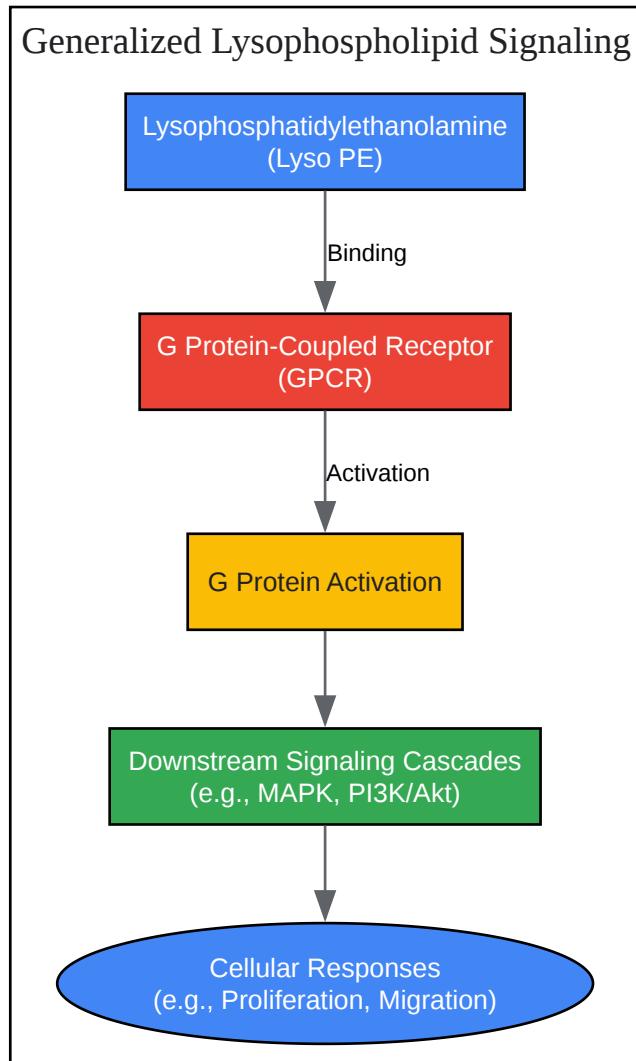
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Caption: Quality Control Workflow for **19:0 Lyso PE-d5**.

The diagram above illustrates a typical quality control workflow for ensuring the purity and identity of **19:0 Lyso PE-d5** before its use as a certified internal standard in research applications.

Signaling Pathways and Relevance

Lysophospholipids, including Lyso PEs, are not merely metabolic intermediates but also act as signaling molecules involved in various cellular processes.[10] While specific signaling pathways directly initiated by 19:0 Lyso PE are not extensively characterized, lysophospholipids in general are known to interact with G protein-coupled receptors (GPCRs) to elicit downstream effects. The accurate measurement of different Lyso PE species, facilitated by internal standards like **19:0 Lyso PE-d5**, is crucial for elucidating their specific roles in health and disease.



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Caption: Generalized Lysophospholipid Signaling Pathway.

This diagram depicts a generalized signaling pathway for lysophospholipids like Lyso PE, highlighting their interaction with GPCRs to initiate intracellular signaling cascades that regulate various cellular functions. The precise quantification of Lyso PE species using standards such as **19:0 Lyso PE-d5** is essential for studying these pathways.

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